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Abstract
Enasidenib mesylate (Idhifa®), an oral, first-in-class, small-molecule inhibitor of mutated

isocitrate dehydrogenase 2 (IDH2), represents a significant advancement in the targeted

therapy of acute myeloid leukemia (AML). This technical guide provides an in-depth overview

of the core biochemical properties of enasidenib mesylate, detailing its mechanism of action,

pharmacokinetic profile, and the experimental methodologies used to characterize this targeted

agent. The information presented herein is intended to serve as a comprehensive resource for

researchers, scientists, and drug development professionals engaged in the study of targeted

cancer therapies and the development of novel therapeutics for hematologic malignancies.

Introduction
Mutations in the isocitrate dehydrogenase 2 (IDH2) gene are found in approximately 8-19% of

patients with acute myeloid leukemia (AML).[1] These mutations confer a neomorphic

enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-

2-hydroxyglutarate (2-HG).[2][3] The accumulation of 2-HG competitively inhibits α-KG-

dependent dioxygenases, including histone and DNA demethylases, resulting in epigenetic

dysregulation and a block in myeloid differentiation, which are key events in leukemogenesis.

[2][3]
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Enasidenib (formerly AG-221) is a potent and selective, orally available inhibitor of the mutant

IDH2 enzyme.[4] It is specifically indicated for the treatment of adult patients with relapsed or

refractory AML with an IDH2 mutation.[5] By inhibiting the production of 2-HG, enasidenib

restores normal myeloid differentiation and offers a targeted therapeutic approach for this

subset of AML patients.[2][5]

Mechanism of Action
Enasidenib is an allosteric inhibitor that binds to the dimer interface of the mutant IDH2

enzyme.[6] This binding stabilizes the enzyme in an open conformation, preventing the

conformational change required for its neomorphic catalytic activity.[6] This selective inhibition

of mutant IDH2 leads to a significant reduction in the levels of the oncometabolite 2-HG.[2] The

decrease in 2-HG alleviates the inhibition of α-KG-dependent dioxygenases, thereby restoring

histone and DNA methylation patterns and promoting the differentiation of leukemic blasts into

mature myeloid cells.[2][3]

Signaling Pathway
The signaling pathway affected by mutant IDH2 and the mechanism of action of Enasidenib are

depicted in the following diagram.
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Caption: Mechanism of Enasidenib in mutant IDH2 AML.

Biochemical and Pharmacokinetic Properties
The key biochemical and pharmacokinetic parameters of Enasidenib Mesylate are

summarized in the tables below.

In Vitro Inhibitory Activity
Target IC₅₀ (nM) Cell Line Reference

Mutant IDH2 R140Q 100 - [5]

Mutant IDH2 R172K 400 - [5]
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Pharmacokinetic Parameters in Humans (100 mg daily
dose)

Parameter Value Unit Reference

Absorption

Bioavailability ~57 % [7][8]

Tₘₐₓ (Time to Peak

Concentration)
4 hours [7][8]

Distribution

Volume of Distribution

(Vd)
55.8 L [7][8]

Plasma Protein

Binding
98.5 % [7][8]

Metabolism

Primary Metabolite
AGI-16903 (N-

dealkylated)
- [7][8]

Metabolizing Enzymes

CYPs (1A2, 2B6, 2C8,

2C9, 2C19, 2D6,

3A4), UGTs

- [7][8]

Elimination

Terminal Half-life (t₁/₂) 7.9 days [7]

Total Body Clearance

(CL/F)
0.70 L/hour [7]

Route of Elimination
89% Feces, 11%

Urine
- [7][8]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

biochemical properties of Enasidenib Mesylate.
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IDH2 Enzyme Inhibition Assay (Fluorimetric)
This protocol is adapted from commercially available assay kits and published research.[5][9]

Objective: To determine the in vitro inhibitory activity of Enasidenib against mutant IDH2

enzymes.

Materials:

Recombinant human IDH2 R140Q or R172K enzyme

Enasidenib Mesylate

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 2 mM DTT, 0.05%

BSA)

α-Ketoglutarate (α-KG)

NADPH

Diaphorase

Resazurin

384-well black plates

Plate reader with fluorescence detection (Ex/Em = 530-560/590 nm)

Procedure:

Compound Preparation: Prepare a serial dilution of Enasidenib in DMSO, and then dilute

further in assay buffer to the desired final concentrations.

Enzyme and Substrate Preparation:

Dilute the recombinant mutant IDH2 enzyme in assay buffer to the working concentration

(e.g., 0.5-1.0 µg/mL).

Prepare a solution of NADPH in assay buffer (e.g., 30 µM).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://bpsbioscience.com/media/wysiwyg/Metabolic/79309_5.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7126369/
https://www.benchchem.com/product/b607306?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a solution of α-KG in assay buffer (e.g., 10 mM).

Assay Reaction:

In a 384-well plate, add 5 µL of the diluted Enasidenib or DMSO (vehicle control).

Add 20 µL of the enzyme/NADPH mixture to each well.

Incubate at room temperature for 15-60 minutes.

Initiate the reaction by adding 5 µL of the α-KG solution.

Incubate the reaction at room temperature for 60-120 minutes, protected from light.

Detection:

Prepare the detection reagent by mixing diaphorase and resazurin in assay buffer.

Add 15 µL of the detection reagent to each well to stop the reaction.

Incubate for 10-20 minutes at room temperature, protected from light.

Data Acquisition and Analysis:

Measure the fluorescence intensity using a plate reader.

The decrease in fluorescence is proportional to the amount of NADPH consumed.

Calculate the percent inhibition for each Enasidenib concentration relative to the DMSO

control.

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response

curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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